4-Fluorocyclohex-3-en-1-ol
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Overview
Description
4-Fluorocyclohex-3-en-1-ol is an organic compound with the molecular formula C6H9FO It is a fluorinated derivative of cyclohexanol, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 1-position on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorocyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of cyclohexene derivatives. For instance, the compound can be synthesized by reacting cyclohexene with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yield and purity, with considerations for safety and environmental impact. The compound is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Fluorocyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorocyclohexanone, while reduction may produce 4-fluorocyclohexanol .
Scientific Research Applications
4-Fluorocyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorocyclohex-3-en-1-ol involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorocyclohexane: A simpler fluorinated cyclohexane derivative without the hydroxyl group.
4-Fluorocyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexanol: The non-fluorinated parent compound.
Uniqueness
4-Fluorocyclohex-3-en-1-ol is unique due to the combination of the fluorine atom and the hydroxyl group on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
4-Fluorocyclohex-3-en-1-ol is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C6H9FO
- Molecular Weight : 116.14 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom in the cyclohexene ring significantly influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting the incorporation of nucleotides into viral RNA or DNA. This mechanism may be due to the compound's structural similarity to nucleosides, allowing it to interfere with viral replication processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is necessary to quantify its efficacy and determine specific mechanisms .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiviral | Inhibition of viral replication | , |
Antimicrobial | Activity against specific bacterial strains | |
Cardiovascular | Potential use in treating heart diseases |
Case Study: Antiviral Mechanism
A study conducted on derivatives of cyclohexenols revealed that structurally related compounds could inhibit the replication of viruses such as adenovirus and guanine-based viruses. The proposed mechanism involves the formation of covalent bonds with nucleophilic sites on viral nucleic acids, thereby blocking their replication .
Case Study: Cardiovascular Applications
Recent patents have explored the use of fluorinated cyclohexenes, including this compound, in treating cardiovascular disorders. These compounds have shown promise in inhibiting carnitine palmitoyltransferase (CPT), which plays a critical role in fatty acid metabolism. By modulating this pathway, these compounds may provide therapeutic benefits for conditions such as angina pectoris and heart failure .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in relevant disease models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for antiviral and cardiovascular applications.
Properties
Molecular Formula |
C6H9FO |
---|---|
Molecular Weight |
116.13 g/mol |
IUPAC Name |
4-fluorocyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2 |
InChI Key |
LLNFXIRTWCUXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)F |
Origin of Product |
United States |
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